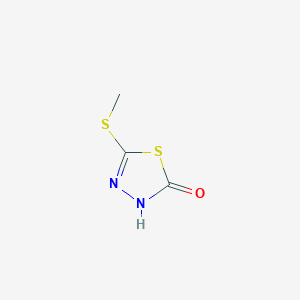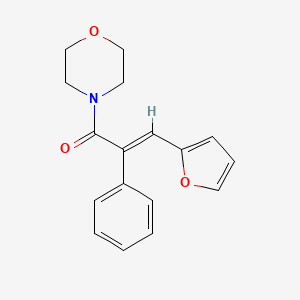
(2E)-3-(furan-2-yl)-1-(morpholin-4-yl)-2-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine is an organic compound that features a morpholine ring attached to a phenylacryloyl group, which is further substituted with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-furyl)-2-phenylacryloyl]morpholine typically involves the condensation of furfural with benzene-acetaldehyde to form 2-phenyl-3-(2-furyl)propenal, which is then reacted with morpholine under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The olefinic group in the phenylacryloyl moiety can be reduced using catalytic hydrogenation.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Reduced phenylacryloyl derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(2-furyl)-2-phenylacryloyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and phenylacryloyl moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine is unique due to the presence of both a morpholine ring and a phenylacryloyl group, which are not commonly found together in similar compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-morpholin-4-yl-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c19-17(18-8-11-20-12-9-18)16(13-15-7-4-10-21-15)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2/b16-13+ |
InChI Key |
LMLTWRHKMQNOGI-DTQAZKPQSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


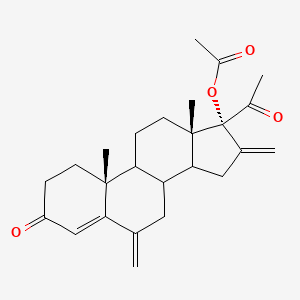
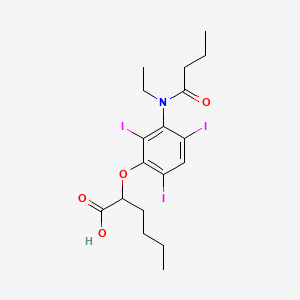
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
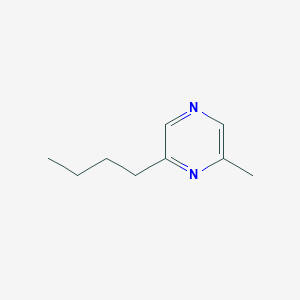
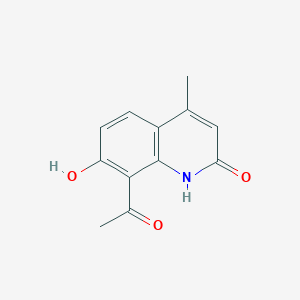

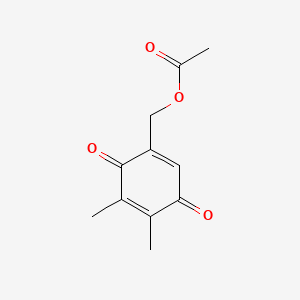

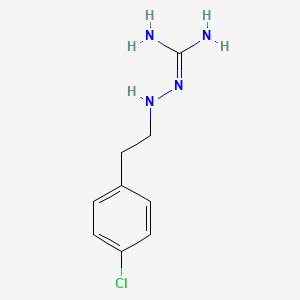

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
